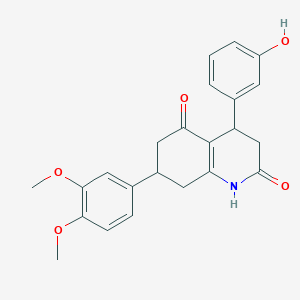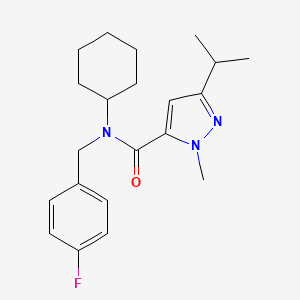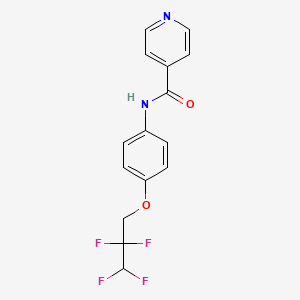![molecular formula C20H19NO4 B5580453 (4E)-4-[(2,4-DIETHOXYPHENYL)METHYLIDENE]-3-PHENYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE](/img/structure/B5580453.png)
(4E)-4-[(2,4-DIETHOXYPHENYL)METHYLIDENE]-3-PHENYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4E)-4-[(2,4-DIETHOXYPHENYL)METHYLIDENE]-3-PHENYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE is a synthetic organic compound that belongs to the class of oxazolone derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a diethoxyphenyl group, a phenyl group, and an oxazolone ring, which contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-[(2,4-DIETHOXYPHENYL)METHYLIDENE]-3-PHENYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE typically involves the condensation of 2,4-diethoxybenzaldehyde with 3-phenyl-4,5-dihydro-1,2-oxazol-5-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(4E)-4-[(2,4-DIETHOXYPHENYL)METHYLIDENE]-3-PHENYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the oxazolone ring to other functional groups, such as amines or alcohols.
Substitution: The phenyl and diethoxyphenyl groups can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolone derivatives with different oxidation states, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of new compounds with modified phenyl or diethoxyphenyl groups.
科学研究应用
Chemistry
In chemistry, (4E)-4-[(2,4-DIETHOXYPHENYL)METHYLIDENE]-3-PHENYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.
Medicine
In medicinal chemistry, this compound is explored as a lead compound for the development of new drugs. Its derivatives may exhibit enhanced pharmacological properties, making them suitable candidates for drug development.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique chemical properties make it valuable for the production of advanced materials with specific functionalities.
作用机制
The mechanism of action of (4E)-4-[(2,4-DIETHOXYPHENYL)METHYLIDENE]-3-PHENYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions.
相似化合物的比较
Similar Compounds
- (4E)-4-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]-3-PHENYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE
- (4E)-4-[(2,4-DICHLOROPHENYL)METHYLIDENE]-3-PHENYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE
- (4E)-4-[(2,4-DIFLUOROPHENYL)METHYLIDENE]-3-PHENYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE
Uniqueness
The uniqueness of (4E)-4-[(2,4-DIETHOXYPHENYL)METHYLIDENE]-3-PHENYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE lies in its diethoxyphenyl group, which imparts distinct chemical and biological properties compared to its analogs. The presence of ethoxy groups can influence the compound’s reactivity, solubility, and interactions with biological targets, making it a valuable compound for various applications.
属性
IUPAC Name |
(4E)-4-[(2,4-diethoxyphenyl)methylidene]-3-phenyl-1,2-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-3-23-16-11-10-15(18(13-16)24-4-2)12-17-19(21-25-20(17)22)14-8-6-5-7-9-14/h5-13H,3-4H2,1-2H3/b17-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDPKUOHTXRHFNL-SFQUDFHCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C=C2C(=NOC2=O)C3=CC=CC=C3)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC(=C(C=C1)/C=C/2\C(=NOC2=O)C3=CC=CC=C3)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-ethyl-5-oxo-N-[(1-phenylcyclohexyl)methyl]-3-pyrrolidinecarboxamide](/img/structure/B5580374.png)
![1-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-METHYLTHIOUREA](/img/structure/B5580378.png)

![2-(1-adamantyl)-N-methyl-N-{[2-(methylamino)-5-pyrimidinyl]methyl}acetamide](/img/structure/B5580396.png)
![7-(4-phenoxybutanoyl)-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5580404.png)
![2-[(2-chlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5580412.png)

![3-[5-(2-chloro-4-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5580428.png)

![3-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]-N-3-pyridinylpropanamide](/img/structure/B5580441.png)
![4-{[(1-methyl-1H-tetrazol-5-yl)thio]methyl}quinolin-2(1H)-one](/img/structure/B5580446.png)
![2-benzyl-8-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5580466.png)
![5-ethyl-4,6-dimethyl-2-{[(3-methylphenyl)methyl]sulfanyl}pyridine-3-carbonitrile](/img/structure/B5580475.png)
![5-(2,4-dichlorophenyl)-4-{[3-(2-nitrophenyl)-2-propen-1-ylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5580480.png)
